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Compound of Interest

Compound Name:
2-(4-formyl-3-phenyl-1H-pyrazol-1-

yl)acetamide

CAS No.: 887407-97-8

Cat. No.: B2897106

Get Quote

Application Note: Rational Design, Synthesis, and Evaluation of Pyrazole-Based Carbonic

Anhydrase Inhibitors

Scientific Rationale & Target Context
The reversible hydration of carbon dioxide into bicarbonate and a proton ( CO2​+H2​O⇌HCO3−​

+H+ ) is a fundamental physiological reaction catalyzed by the metalloenzyme superfamily of

Carbonic Anhydrases (CAs)[1]. While cytosolic isoforms like hCA I and hCA II are ubiquitous

and maintain general pH homeostasis, the transmembrane isoforms hCA IX and hCA XII are

highly overexpressed in solid tumors[2].

In hypoxic tumor microenvironments, the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-

1 α ) drives the transcription of hCA IX[3]. This overexpression leads to profound extracellular

acidosis, which promotes tumor survival, metastasis, and resistance to standard

chemotherapies[4]. Consequently, selectively inhibiting hCA IX and XII without off-target

inhibition of hCA I and II is a primary objective in modern oncological drug discovery.
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Pyrazole-linked benzenesulfonamides have emerged as privileged scaffolds for this purpose[4].

The primary sulfonamide acts as a highly effective Zinc-Binding Group (ZBG), displacing the

active-site water molecule to coordinate directly with the Zn2+ ion. Meanwhile, the pyrazole

ring serves as a rigid, synthetically tractable linker that projects variable hydrophobic "tails" into

the middle and outer rims of the CA active site. Because the outer rim exhibits the highest

sequence variability among CA isoforms, this "tail approach" is the definitive strategy for

achieving isoform selectivity[1].
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Hypoxia-induced HIF-1α signaling pathway driving CA IX expression and tumor acidosis.

Chemical Synthesis Protocol: Pyrazole-
Benzenesulfonamides
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To synthesize isoform-selective inhibitors, the condensation of enaminones with hydrazine

derivatives is a highly efficient, self-validating methodology[1][4].

Reagents & Materials:

Substituted acetophenones

N,N-dimethylformamide dimethyl acetal (DMF-DMA)

4-Hydrazinylbenzenesulfonamide hydrochloride

Absolute ethanol, Glacial acetic acid

Step-by-Step Methodology:

Enaminone Formation: Dissolve the substituted acetophenone (1 eq) in DMF-DMA (1.5 eq).

Reflux the mixture for 8 hours.

Causality: DMF-DMA acts as both a solvent and a formylating agent. It provides an

electrophilic carbon that reacts with the acidic α -protons of the ketone, creating the 1,3-

dielectrophilic system required for the subsequent pyrazole cyclization[4].

Heterocyclization: Isolate the enaminone intermediate and combine it (1 eq) with 4-

hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) in absolute ethanol. Add a catalytic

amount of glacial acetic acid and reflux for 4–6 hours[1].

Causality: The hydrochloride salt and acetic acid provide a mildly acidic environment that

protonates the enaminone carbonyl, increasing its electrophilicity. Ethanol ensures the

solubility of the intermediates while driving the precipitation of the thermodynamically

stable 1H-pyrazole product upon cooling.

Self-Validating Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC).

The disappearance of the UV-active enaminone spot and the appearance of a highly polar,

lower- Rf​spot (due to the primary sulfonamide) validates successful cyclization. Confirm

structural integrity via 1H NMR, specifically verifying the presence of the characteristic

pyrazole C4-H singlet at δ 6.5–7.0 ppm and the SO2​NH2​singlet at δ 7.30–7.35 ppm[1][2].
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Biological Evaluation: Stopped-Flow CO2​Hydration
Assay
Because the physiological hydration of CO2​by CAs is one of the fastest known enzymatic

reactions ( kcat​≈106s−1 for hCA II), standard spectrophotometric methods are insufficient. A

stopped-flow kinetic assay is mandatory to capture the initial linear phase of the reaction[4][5].

Reagents & Equipment:

Applied Photophysics SX.18 MV-R stopped-flow instrument[5].

20 mM HEPES buffer (pH 7.5) containing 20 mM Na2​SO4​and 0.2 mM phenol red[4].

CO2​-saturated water (concentrations ranging from 1.7 to 17 mM)[3].

Recombinant human CA isoforms (hCA I, II, IX, XII).

Step-by-Step Methodology:

Buffer Optimization: Prepare the HEPES buffer system.

Causality: HEPES maintains the precise physiological pH required for baseline CA activity.

Na2​SO4​is critical for maintaining constant ionic strength without introducing inhibitory

anions (such as Cl− ), which could competitively bind the active-site zinc and skew Ki​

calculations[4].

Enzyme-Inhibitor Pre-incubation: Incubate the recombinant hCA enzyme with varying

concentrations of the pyrazole inhibitor for 15 to 30 minutes at 25°C[5].

Causality: The sulfonamide ZBG requires time to displace the active-site water molecule

and coordinate with the Zn2+ ion. Skipping this step leads to artificially high calculated Ki​

values due to incomplete thermodynamic equilibrium.

Rapid Kinetic Monitoring: Using the stopped-flow instrument, rapidly mix the pre-incubated

enzyme-inhibitor solution 1:1 with the CO2​-saturated water. Monitor the absorbance of

phenol red at 557 nm for 10–50 milliseconds[4].
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Causality: Phenol red acts as a real-time pH indicator. As the enzyme rapidly hydrates

CO2​into HCO3−​and H+ , the solution acidifies. The 557 nm wavelength corresponds to

the maximum dynamic range of phenol red's isosbestic shift, allowing precise tracking of

proton generation[3][4].

Self-Validating Quality Control: Always run a non-enzymatic blank (buffer + CO2​) to

determine the uncatalyzed hydration rate. The enzymatic rate must be at least 10-fold higher

than the blank to ensure a sufficient signal-to-noise ratio. Calculate Ki​values using the

Cheng-Prusoff equation.
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Iterative workflow for the development and validation of pyrazole-based CA inhibitors.

Quantitative Data Presentation & SAR Analysis
The "tail approach" utilizing the pyrazole scaffold successfully yields compounds with high

selectivity for tumor-associated isoforms. The table below summarizes the inhibition constants (

Ki​) of representative pyrazole-benzenesulfonamide derivatives compared to the clinical

standard, Acetazolamide (AAZ)[2][4][5].
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Compound
/ Scaffold
Type

hCA I ( Ki​,
nM)

hCA II ( Ki​,
nM)

hCA IX ( Ki​,
nM)

hCA XII ( Ki​,
nM)

Selectivity
Profile

Acetazolamid

e (AAZ)
250.0 12.1 25.8 5.7

Broad-

spectrum

(Non-

selective)

Isatin-

Pyrazole (5a)
53.7 11.8 8.8 91.5

High affinity

for hCA IX

Indeno-

Pyrazole (15)
125.4 6.1 6.1 45.2

Dual hCA II /

hCA IX

inhibitor

Pyrazole-

Urea (SH7a)
>1000.0 45.3 15.9 16.7

Highly

selective for

tumor

isoforms

SAR Insights: Bulky, hydrophobic extensions on the pyrazole ring (such as in the SH7 series)

sterically clash with the tighter active site topologies of cytosolic hCA I, drastically reducing off-

target affinity ( Ki​>1000 nM)[4]. Conversely, these same bulky moieties fit perfectly into the

wider, more accommodating hydrophobic pockets of the tumor-associated hCA IX and XII,

resulting in potent low-nanomolar inhibition and a superior therapeutic window for oncological

applications[2][4].
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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